
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is an organic compound known for its unique structure and properties It is a derivative of diazinane, featuring two 2,4,4-trimethylpentan-2-yl groups attached to the nitrogen atoms of the diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol typically involves the reaction of diazinane with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the diazinane ring attack the carbon atoms of the 2,4,4-trimethylpentan-2-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: New compounds with different functional groups replacing the nitrogen atoms.
科学研究应用
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)trisulfane
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1H-imidazol-3-ium chloride
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is unique due to its specific diazinane ring structure and the presence of two bulky 2,4,4-trimethylpentan-2-yl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
属性
CAS 编号 |
5413-29-6 |
|---|---|
分子式 |
C20H42N2O |
分子量 |
326.6 g/mol |
IUPAC 名称 |
1,3-bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol |
InChI |
InChI=1S/C20H42N2O/c1-17(2,3)13-19(7,8)21-11-16(23)12-22(15-21)20(9,10)14-18(4,5)6/h16,23H,11-15H2,1-10H3 |
InChI 键 |
SITWMFMTHVSDBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)N1CC(CN(C1)C(C)(C)CC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


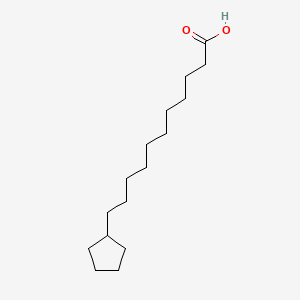
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
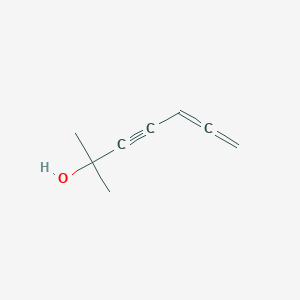
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

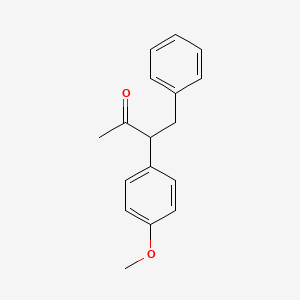
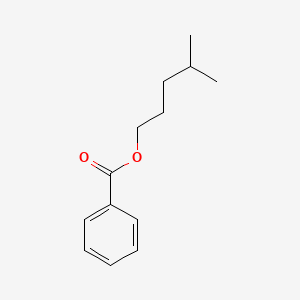
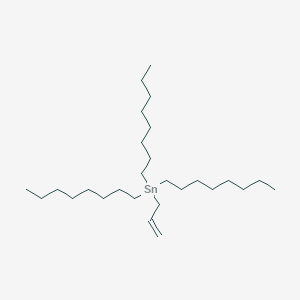
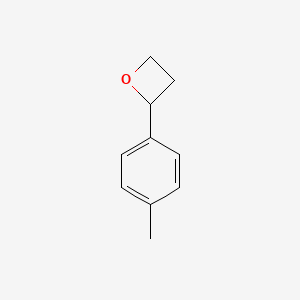
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
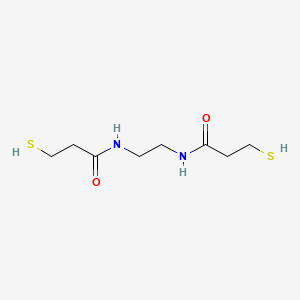
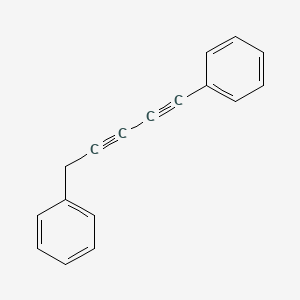
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
